4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
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Overview
Description
Authipyrin is a novel autophagy inhibitor, targeting mitochondrial complex i directly, leading to the potent inhibition of mitochondrial respiration as well as autophagy
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Various methods of synthesizing compounds related to 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine have been explored. For instance, one study discusses the synthesis of pyrido[4′,5′:4,5]thieno[3,2-d]pyrimidines, a class of compounds structurally related to the compound (Elmuradov et al., 2011).
- Chemical Reactions and Derivatives : Research has been conducted on synthesizing various derivatives and exploring the chemical reactions of compounds structurally similar to this compound, which aids in understanding its chemical properties and potential applications (Bakhite et al., 2005).
Biological and Pharmacological Activities
- Antimicrobial Activity : Certain derivatives of thieno[2,3-d]pyrimidines have shown antimicrobial activity, suggesting potential research avenues for this compound in this area (Mittal et al., 2011).
- Physicochemical Properties and Activity Correlation : Studies have also investigated the physicochemical properties of similar compounds, which is crucial for understanding their biological activity and potential medicinal applications (Candia et al., 2017).
Structural and Crystallographic Studies
- Crystallography : Crystallographic studies have been carried out on compounds with similar structures, providing insights into the molecular conformations and interactions that could be relevant for this compound (Wang et al., 2006).
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(1-(thieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanone |
InChI |
InChI=1S/C20H19N3O3S/c24-18(14-1-2-16-17(11-14)26-9-8-25-16)13-3-6-23(7-4-13)19-15-5-10-27-20(15)22-12-21-19/h1-2,5,10-13H,3-4,6-9H2 |
InChI Key |
UJJCDSDROQBQQE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2OCCOC2=C1)C3CCN(C4=C(C=CS5)C5=NC=N4)CC3 |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC3=C(C=C2)OCCO3)C4=C5C=CSC5=NC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1049722-30-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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